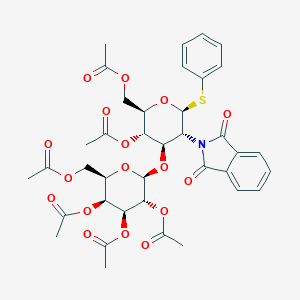
(4-Fluorophenyl) methyl cyanocarbonimidodithioate
Overview
Description
(4-Fluorophenyl) methyl cyanocarbonimidodithioate, commonly known as FMC, is an organosulfur compound. It is a potent inhibitor of acetylcholinesterase, an enzyme responsible for breaking down acetylcholine in the nervous system. FMC has been studied extensively for its potential use as a pesticide and as a treatment for Alzheimer's disease.
Mechanism Of Action
FMC works by inhibiting acetylcholinesterase, an enzyme responsible for breaking down acetylcholine in the nervous system. This leads to an accumulation of acetylcholine, which can cause overstimulation of the nervous system. In pests, this overstimulation can lead to paralysis and death. In Alzheimer's disease, the accumulation of acetylcholine can improve cognitive function.
Biochemical And Physiological Effects
FMC has been shown to have both acute and chronic toxic effects on animals. Acute exposure to FMC can cause symptoms such as tremors, convulsions, and respiratory failure. Chronic exposure to FMC can cause damage to the nervous system, liver, and kidneys. FMC has also been shown to have endocrine-disrupting effects.
Advantages And Limitations For Lab Experiments
FMC is a potent inhibitor of acetylcholinesterase, making it a valuable tool in the study of the nervous system. It can be used to study the effects of acetylcholine accumulation on the nervous system. However, FMC is also highly toxic, making it difficult to work with in laboratory settings.
Future Directions
Future research on FMC could focus on developing safer and more effective pesticides that target specific pests. FMC could also be studied further for its potential use as a treatment for Alzheimer's disease. Additionally, research could focus on developing new compounds that target acetylcholinesterase with fewer toxic effects.
Synthesis Methods
FMC can be synthesized by reacting 4-fluorobenzyl chloride with sodium cyanodithioimidocarbonate. The reaction is carried out in the presence of a base such as triethylamine. The resulting product is purified by recrystallization from a suitable solvent.
Scientific Research Applications
FMC has been extensively studied for its potential use as a pesticide due to its ability to inhibit acetylcholinesterase. It has been shown to be effective against a wide range of pests, including insects and mites. FMC has also been studied for its potential use as a treatment for Alzheimer's disease. It has been shown to improve cognitive function in animal models of the disease.
properties
IUPAC Name |
[(4-fluorophenyl)sulfanyl-methylsulfanylmethylidene]cyanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7FN2S2/c1-13-9(12-6-11)14-8-4-2-7(10)3-5-8/h2-5H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDLYUKPCQODJSQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC(=NC#N)SC1=CC=C(C=C1)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7FN2S2 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90375658 | |
| Record name | (4-Fluorophenyl) methyl cyanocarbonimidodithioate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90375658 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.3 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Fluorophenyl) methyl cyanocarbonimidodithioate | |
CAS RN |
152382-02-0 | |
| Record name | Carbonimidodithioic acid, cyano-, 4-fluorophenyl methyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=152382-02-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (4-Fluorophenyl) methyl cyanocarbonimidodithioate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90375658 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1,5-Dimethyl-1H-benzo[d]imidazole-2(3H)-thione](/img/structure/B132079.png)




![(1S,3E,5R,6S,7R)-3-[(3,4-Dihydroxyphenyl)-hydroxymethylidene]-6-methyl-1,5,7-tris(3-methylbut-2-enyl)-6-(4-methylpent-3-enyl)bicyclo[3.3.1]nonane-2,4,9-trione](/img/structure/B132093.png)







